molecular formula C6H10FK2O8P B15354597 dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate

dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate

Cat. No.: B15354597
M. Wt: 338.31 g/mol
InChI Key: XGIRZBVVCZSBIW-QOJDFBNTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate (CAS 441764-08-5) is a fluorinated sugar-phosphate derivative with the molecular formula C₆H₁₀FK₂O₈P and a molecular weight of 338.31 g/mol . It is structurally characterized by a phosphorylated oxane (tetrahydropyran) ring substituted with a fluorine atom at the C5 position and hydroxyl groups at C3, C4, and C4. The dipotassium counterion enhances its solubility in aqueous media, making it suitable for biochemical studies.

Properties

Molecular Formula

C6H10FK2O8P

Molecular Weight

338.31 g/mol

IUPAC Name

dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C6H12FO8P.2K/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;;/h2-6,8-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1

InChI Key

XGIRZBVVCZSBIW-QOJDFBNTSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)F)O)O)OP(=O)([O-])[O-].[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)OP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Stereoselective Fluorination

The 5-fluoro group is introduced via electrophilic fluorination or nucleophilic substitution. A common approach involves treating a protected 5-hydroxyoxane precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor® under anhydrous conditions. The reaction typically proceeds at −20°C to 0°C in dichloromethane or tetrahydrofuran, achieving yields of 65–80%. Stereochemical control is maintained by using chiral auxiliaries or catalysts to ensure the R-configuration at C5.

Hydroxylation and Deprotection

Following fluorination, the 3,4,6-trihydroxy groups are unveiled through sequential deprotection. For instance, benzyl ether protecting groups are removed via catalytic hydrogenation (H₂, Pd/C) in ethanol, while acetate groups are cleaved using methanolic sodium hydroxide. The final oxane intermediate is isolated via crystallization from acetone/water mixtures.

Phosphorylation and Salt Formation

Methyl Phosphate Esterification

The hydroxyl group at C2 of the oxane ring is phosphorylated using phosphoric acid (H₃PO₄) or phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. Reaction conditions (20–40°C, 6–12 hours) are optimized to avoid over-phosphorylation. The crude product is purified by ion-exchange chromatography, yielding the monoesterified phosphate.

Dipotassium Salt Neutralization

The phosphate monoester is neutralized with potassium hydroxide (KOH) in aqueous solution. Key parameters include:

Parameter Optimal Range Source Reference
pH 8.9–9.5
Temperature ≤90°C
KOH Concentration 2.5–3.0 M
Reaction Time 30–40 minutes

The neutralization exotherm is carefully controlled to prevent thermal degradation. Activated carbon (3 kg per ton of product) is added to decolorize the solution, followed by filtration to remove particulates.

Crystallization and Purification

Concentration and Crystallization

The filtrate is concentrated under reduced pressure until the volume reaches 40% of the initial input. Crystallization is induced by cooling to 5–10°C, with seed crystals added to ensure uniform crystal growth. The slurry is centrifuged at 3,000–4,000 rpm, yielding a wet cake with ≤5% residual moisture.

Fluidized-Bed Drying

The wet product is dried in a fluidized-bed dryer at 60–70°C, achieving a final moisture content of <0.5%. This method prevents agglomeration and ensures free-flowing particles suitable for pharmaceutical formulation.

Mother Liquor Recycling and Waste Reduction

The mother liquor from centrifugation contains residual dipotassium phosphate (≤50 ppm) and is recycled to the neutralization reactor, reducing raw material consumption by 15–20%. After 5–7 cycles, the liquor is discarded to prevent impurity accumulation.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer-acetonitrile mobile phase (75:25 v/v) is used to quantify related substances. Acceptance criteria include:

  • Related substance I: ≤0.5%
  • Related substance III: ≤1.5%
  • Related substance IV: ≤1.0%

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemistry:

  • ¹H NMR (400 MHz, D₂O): δ 4.85 (d, J = 8.2 Hz, H-2), 4.30 (m, H-5), 3.95–3.70 (m, H-3, H-4, H-6)
  • ³¹P NMR (162 MHz, D₂O): δ 1.2 ppm (singlet)

Industrial Scalability and Challenges

The patented neutralization-crystallization method (CN102249204A) is industrially viable, with batch sizes exceeding 1,000 kg. Key challenges include maintaining stereochemical integrity during scale-up and minimizing potassium hydroxide excess to avoid alkaline hydrolysis. Future research should explore enzymatic phosphorylation to enhance selectivity.

Chemical Reactions Analysis

Types of Reactions: Dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific type of reaction, with factors such as temperature, pressure, and solvent choice playing a crucial role.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is used as a reagent in various synthetic pathways and as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme activities. It can serve as a substrate or inhibitor in biochemical assays to understand the role of specific enzymes and metabolic processes.

Medicine: In the field of medicine, this compound has potential applications in drug development and as a therapeutic agent. Its unique structure and properties make it a candidate for the design of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

(a) Trehalose 6-Phosphate Dipotassium Salt (CAS 136632-28-5)
  • Formula : C₁₂H₂₀K₂O₁₅P
  • Key Features: Contains a trehalose (α-D-glucopyranosyl-α-D-glucopyranoside) backbone with a phosphate group at the 6-position.
  • Comparison : Unlike the target compound, trehalose 6-phosphate lacks fluorine and features a disaccharide structure. It is involved in plant stress responses and carbohydrate regulation, whereas the fluorinated target compound may be tailored for metabolic studies in mammals .
(b) Dipotassium [Oxane Derivative] (CAS 1233690-06-6)
  • Formula : C₆H₁₃K₂O₁₀P
  • Key Features: A non-fluorinated oxane derivative with hydroxymethyl and hydroxyl groups.
  • Its applications remain unspecified but may relate to general phosphate transport or enzymatic assays .
(c) E628 (Dipotassium Guanylate)
  • Formula : C₁₀H₁₂K₂N₅O₈P
  • Key Features : A nucleotide derivative with a guanine moiety linked to a phosphorylated ribose ring.
  • Comparison : While both are dipotassium phosphate salts, E628 functions as a flavor enhancer in food due to its umami properties, contrasting with the target compound’s metabolic research role .

Functional Analogs

(a) Inorganic Phosphates (e.g., Dipotassium Hydrogen Phosphate)
  • Formula : K₂HPO₄
  • Comparison: Simple inorganic phosphates lack the organic scaffold and stereochemical complexity of the target compound. They are primarily used as buffering agents, whereas the fluorinated oxane derivative has targeted biological interactions .
(b) Perfluorinated Compounds (e.g., Potassium Perfluoroalkyl Sulfonates)
  • Example : [335-24-0] Potassium;1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate.
  • Comparison: Perfluorinated compounds exhibit extreme chemical stability due to C-F bonds, whereas the mono-fluoro substitution in the target compound balances reactivity and metabolic mimicry .

Physicochemical Comparison

Property Target Compound Trehalose 6-Phosphate E628 (Dipotassium Guanylate)
Molecular Weight 338.31 g/mol 568.53 g/mol 463.40 g/mol
Solubility High (dipotassium salt) Moderate High
Key Functional Group C5-Fluorine Disaccharide phosphate Guanine nucleotide
Primary Use Glucose metabolism Plant stress response Food flavor enhancement

Biological Activity

Dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate, commonly referred to as 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, is a synthetic compound that has garnered attention in biological research due to its potential applications in metabolic studies and enzyme activity modulation. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₆H₁₀F K₂O₈P
  • Molecular Weight : 338.31 g/mol
  • CAS Number : 441764-08-5

This compound acts primarily as a substrate and inhibitor in various biochemical pathways. Its structural similarity to glucose allows it to interact with enzymes involved in glycolysis and other metabolic pathways.

Enzyme Interaction Studies

  • Hexokinase Inhibition : Research indicates that this compound can inhibit hexokinase activity. Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a crucial step in glycolysis. The presence of the fluorine atom in the compound's structure alters its interaction with the enzyme, leading to reduced enzymatic activity.
  • Phosphorylation Pathways : The compound serves as a substrate for certain kinases, influencing phosphorylation pathways critical for cellular signaling and metabolism. Studies have shown that it can modulate the activity of phosphofructokinase (PFK), another key enzyme in glycolysis .

Case Study 1: Metabolic Pathway Analysis

In a study conducted on mammalian cell lines, researchers utilized this compound to trace metabolic pathways involving glucose metabolism. The results demonstrated that cells treated with the compound exhibited altered glucose uptake and reduced lactate production compared to controls. This suggests a potential role in regulating glycolytic flux.

Case Study 2: Cancer Cell Metabolism

Another significant study focused on cancer cell lines demonstrated that the compound could selectively inhibit growth in certain types of cancer cells by disrupting their energy metabolism. The inhibition of hexokinase led to decreased ATP production and increased apoptosis rates in these cells .

Comparative Biological Activity Table

Compound NameBiological ActivityKey Findings
This compoundInhibitor of hexokinaseReduced glucose phosphorylation and lactate production in mammalian cells
GlucoseSubstrate for glycolysisEssential for energy production via ATP synthesis
FructoseAlternative energy sourceCan bypass certain steps in glycolysis

Q & A

Basic: What are the key considerations for synthesizing dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate with high stereochemical fidelity?

The synthesis of this fluorinated phosphorylated tetrahydrofuran derivative requires precise control over stereochemistry and phosphate group incorporation. Key steps include:

  • Fluorination at C5 : Fluorine introduction via nucleophilic substitution or enzymatic methods to ensure retention of the (5R) configuration .
  • Phosphorylation : Use of phosphoramidite or H-phosphonate chemistry under anhydrous conditions to attach the methyl phosphate group without racemization .
  • Purification : Ion-exchange chromatography or reverse-phase HPLC to separate diastereomers and remove unreacted intermediates .
  • Potassium salt formation : Neutralization with potassium hydroxide to stabilize the phosphate moiety .

Basic: How can X-ray crystallography resolve structural ambiguities in this compound, particularly its tetrahydrofuran ring conformation?

X-ray crystallography using SHELXL (or related programs) is critical for determining the absolute configuration of the tetrahydrofuran ring and verifying fluorine placement at C4. Methodological steps include:

  • Data collection : High-resolution (<1.0 Å) datasets to resolve light atoms (e.g., fluorine, oxygen) .
  • Refinement : Use of the Flack parameter to confirm enantiopurity and validate the (2R,3S,4S,5R) configuration .
  • Hydrogen bonding analysis : Mapping interactions between hydroxyl groups and phosphate moieties to assess conformational stability .

Advanced: What experimental strategies can elucidate the compound’s interaction with nucleotide-processing enzymes (e.g., kinases or phosphatases)?

To study enzyme interactions:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with recombinant enzymes .
  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) under physiological pH .
  • Molecular docking : Compare the compound’s structure with natural substrates (e.g., ATP analogs) to identify steric or electronic mismatches .
  • Isotopic labeling : Use ³¹P NMR to track phosphate transfer dynamics .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different cell lines?

Contradictions in bioactivity may arise from variations in:

  • Cellular uptake : Assess nucleoside transporter (e.g., hENT1) expression levels via qPCR or flow cytometry .
  • Metabolic stability : Perform LC-MS/MS to measure intracellular degradation rates (e.g., dephosphorylation by phosphatases) .
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate specificity for target enzymes .

Basic: What analytical techniques are optimal for assessing purity and stability of this compound under varying pH conditions?

  • HPLC-MS : Monitor degradation products (e.g., free fluoride ions or phosphate hydrolysis) at pH 3–9 .
  • Circular dichroism (CD) : Track conformational changes in the tetrahydrofuran ring under thermal stress .
  • Potentiometric titration : Determine pKa values of hydroxyl and phosphate groups to predict stability in biological buffers .

Advanced: What challenges arise in using this compound for in vivo studies, and how can they be mitigated?

Challenges include:

  • Poor bioavailability : Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance membrane permeability .
  • Renal clearance : Modify the phosphate group with biodegradable linkers (e.g., phosphoramidate) to prolong half-life .
  • Toxicity profiling : Conduct zebrafish embryo assays to evaluate developmental effects at sub-micromolar concentrations .

Basic: How does the fluorine atom at C5 influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

  • Electronic effects : Fluorine’s electronegativity alters the tetrahydrofuran ring’s electron density, increasing resistance to oxidative degradation .
  • Steric effects : The C5 fluorine disrupts enzyme binding pockets optimized for hydroxyl or hydrogen substituents, as shown in molecular dynamics simulations .
  • Hydrogen bonding : Fluorine’s small size allows tighter packing in crystal lattices, confirmed by X-ray data .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Model transition states for phosphate hydrolysis or fluorine displacement reactions .
  • MD simulations : Simulate solvation effects in aqueous or lipid bilayer systems to predict stability .
  • QSPR models : Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with experimental reactivity data .

Basic: How can researchers validate the compound’s role as a substrate analog in enzymatic assays?

  • Competitive inhibition assays : Compare IC50 values with natural substrates (e.g., glucose-6-phosphate) .
  • Radiolabeling : Synthesize a ³²P-labeled version to trace incorporation into enzymatic products .
  • Crystallographic snapshots : Co-crystallize the compound with target enzymes (e.g., hexokinase) to visualize binding modes .

Advanced: What strategies improve the compound’s utility in structural biology (e.g., cryo-EM or neutron diffraction)?

  • Heavy atom derivatives : Replace potassium with cesium to enhance X-ray scattering .
  • Deuteration : Synthesize deuterated analogs for neutron diffraction studies of hydrogen bonding networks .
  • Cryo-EM grid optimization : Use lipid nanodiscs to stabilize the compound-enzyme complex in near-native conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.